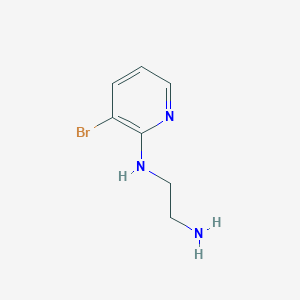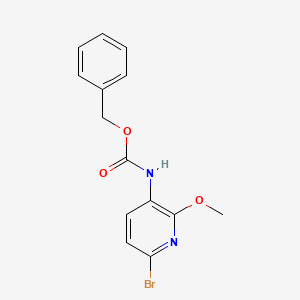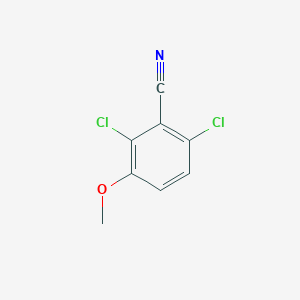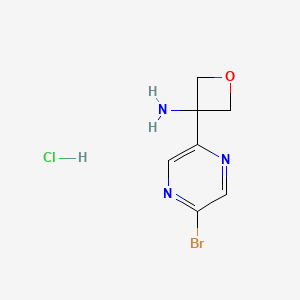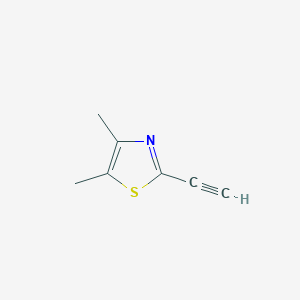![molecular formula C7H5ClLiNO3 B13500150 Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate is an organic compound with the molecular formula C7H5ClLiNO3 and a molecular weight of 193.5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron reagents . The general procedure involves the reaction of 3-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base, followed by the addition of lithium acetate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反应分析
Types of Reactions
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate include other pyridine derivatives and lithium salts. Some examples are:
- Lithium 2-pyridylacetate
- Lithium 3-chloropyridine-2-carboxylate
- Lithium 4-chloropyridine-3-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the lithium cation and the 3-chloropyridin-4-yloxyacetate anion.
属性
分子式 |
C7H5ClLiNO3 |
|---|---|
分子量 |
193.5 g/mol |
IUPAC 名称 |
lithium;2-(3-chloropyridin-4-yl)oxyacetate |
InChI |
InChI=1S/C7H6ClNO3.Li/c8-5-3-9-2-1-6(5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
InChI 键 |
IEVFXSNPOPWIGM-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CN=CC(=C1OCC(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


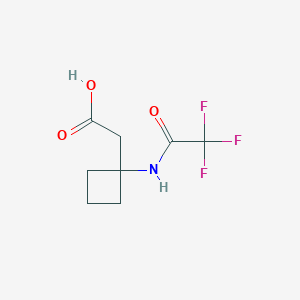
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)

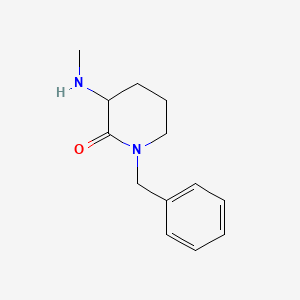
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)

